molecular formula C16H19NO5 B13581397 1-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-oxocyclobutane-1-carboxylic acid

1-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13581397
M. Wt: 305.32 g/mol
InChI Key: CLTMTQYQOYIWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-oxocyclobutane-1-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups. The Boc group is widely used due to its stability under a variety of conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is advantageous due to its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-oxocyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .

Scientific Research Applications

1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-oxocyclobutane-1-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis, resulting in the formation of the free amine and carbon dioxide .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C16H19NO5/c1-15(2,3)22-14(21)17-11-6-4-10(5-7-11)16(13(19)20)8-12(18)9-16/h4-7H,8-9H2,1-3H3,(H,17,21)(H,19,20)

InChI Key

CLTMTQYQOYIWAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CC(=O)C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.